molecular formula C13H14N2O2S B2846770 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine CAS No. 927989-95-5

2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine

Cat. No.: B2846770
CAS No.: 927989-95-5
M. Wt: 262.33
InChI Key: PPXANUXCMGIIFL-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine is an organic compound that features both a benzenesulfonyl group and a pyridinyl group attached to an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Nucleophilic substitution: The benzenesulfonyl chloride can then react with 2-(pyridin-3-yl)ethan-1-amine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.

Scientific Research Applications

2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The sulfonyl and pyridinyl groups might play a role in binding to the target site, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)-2-(pyridin-2-yl)ethan-1-amine
  • 2-(Benzenesulfonyl)-2-(pyridin-4-yl)ethan-1-amine
  • 2-(Benzenesulfonyl)-2-(quinolin-3-yl)ethan-1-amine

Uniqueness

The unique combination of the benzenesulfonyl and pyridin-3-yl groups in 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine may confer distinct chemical and biological properties compared to its analogs. This could result in differences in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-pyridin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-9-13(11-5-4-8-15-10-11)18(16,17)12-6-2-1-3-7-12/h1-8,10,13H,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXANUXCMGIIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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